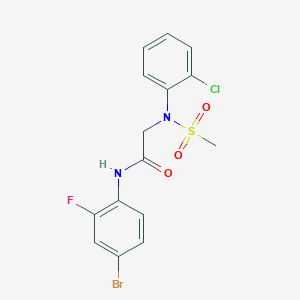

N~1~-(4-bromo-2-fluorophenyl)-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Vue d'ensemble

Description

This compound is a multifaceted molecule with potential applications in various fields of chemistry due to its unique structure and functional groups. It embodies a complex synthesis pathway and possesses distinctive chemical and physical properties, which make it an interesting subject for scientific research.

Synthesis Analysis

The synthesis of complex molecules like N1-(4-bromo-2-fluorophenyl)-N2-(2-chlorophenyl)-N2-(methylsulfonyl)glycinamide often involves multi-step reactions, including bromination, fluorination, and sulfonation processes. Techniques such as nucleophilic substitution and palladium-catalyzed coupling reactions are critical for the introduction of specific functional groups at designated positions on the aromatic rings (Leng & Qin, 2018).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple aromatic rings substituted with halogens and sulfonyl groups. These structural features are crucial for the molecule's reactivity and its interactions with other molecules. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are essential tools for elucidating the molecular structure and confirming the presence of specific substituents and their positions on the aromatic rings (Al-Hourani et al., 2015).

Chemical Reactions and Properties

N1-(4-bromo-2-fluorophenyl)-N2-(2-chlorophenyl)-N2-(methylsulfonyl)glycinamide participates in a variety of chemical reactions, leveraging its bromo, fluoro, and chloro substituents for further functionalization. Its sulfonyl group can undergo reactions typical for sulfones, including sulfonation and nucleophilic displacement reactions. The presence of multiple reactive sites allows for a wide range of chemical transformations, making it a versatile intermediate for synthetic applications (Crich & Smith, 2000).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubilities, are influenced by their molecular structure. The presence of sulfonyl and halogen groups can significantly impact the compound's polarity, making it more soluble in polar solvents. These properties are crucial for determining the compound's behavior in various environments and for its application in different fields of research and industry.

Chemical Properties Analysis

Chemically, the compound exhibits properties characteristic of aromatic sulfones and halogenated aromatics. These include resistance to nucleophilic attacks at the sulfone group and reactivity towards electrophilic substitution at the aromatic rings. The compound's reactivity is further modulated by the electron-withdrawing effects of the sulfonyl and halogen groups, which can influence the outcome of chemical reactions (Bergman et al., 1980).

Applications De Recherche Scientifique

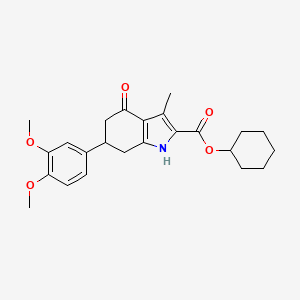

Osteoclastogenesis and Bone Loss Prevention

A novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), which shares structural motifs with N1-(4-bromo-2-fluorophenyl)-N2-(2-chlorophenyl)-N2-(methylsulfonyl)glycinamide, has been investigated for its osteoclast inhibitory activity. This compound was found to inhibit receptor activator of nuclear factor kappa B ligand (RANKL)-induced osteoclast differentiation in bone marrow-derived macrophage cells (BMMs), presenting a potential therapeutic strategy for anti-osteoporosis drugs. Specifically, variants of PMSA inhibited signaling pathways critical for osteoclast differentiation, with one variant preventing bone loss in ovariectomized (OVX) mouse models, suggesting its utility as a potential therapeutic agent for postmenopausal osteoporosis (Eunjin Cho et al., 2020).

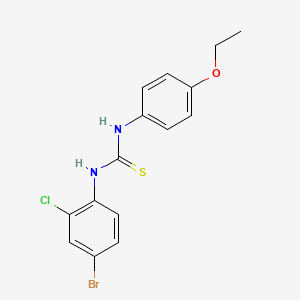

Antipathogenic Activity

Research on thiourea derivatives, which share a common functional group with N1-(4-bromo-2-fluorophenyl)-N2-(2-chlorophenyl)-N2-(methylsulfonyl)glycinamide, has demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming capabilities. These results underscore the potential of such compounds for the development of new antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

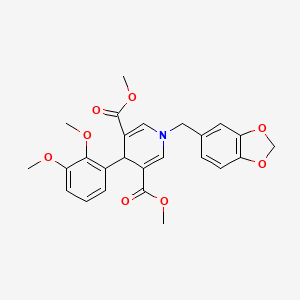

Radiochemistry for CB1 Cannabinoid Receptors

The feasibility of using a radiolabeled compound structurally related to N1-(4-bromo-2-fluorophenyl)-N2-(2-chlorophenyl)-N2-(methylsulfonyl)glycinamide for studying CB1 cannabinoid receptors in the brain by positron emission tomography (PET) has been demonstrated. This research highlights the potential of such compounds in developing diagnostic tools for neurological studies (R. Katoch-Rouse et al., 2003).

Propriétés

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-(2-chloro-N-methylsulfonylanilino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrClFN2O3S/c1-24(22,23)20(14-5-3-2-4-11(14)17)9-15(21)19-13-7-6-10(16)8-12(13)18/h2-8H,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUMTQGIBKLQFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)Br)F)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B4616253.png)

![4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B4616280.png)

![8-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline](/img/structure/B4616283.png)

![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]propanoate](/img/structure/B4616294.png)

![N-(2-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4616296.png)

![6-[(2-chlorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4616311.png)

![N-[3-(4-morpholinyl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4616321.png)

![N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-4-methylbenzamide](/img/structure/B4616341.png)

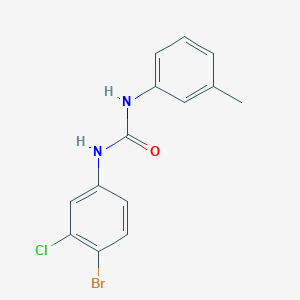

![N-(4-bromo-2-chlorophenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea](/img/structure/B4616348.png)